Hydroquinine Hydrobromide Clinical Efficacy in Muscle Cramp Prevention: Placebo-Controlled Comparative Data
In a randomized, double-blind, placebo-controlled clinical study comparing hydroquinine hydrobromide (300 mg/day oral administration) versus placebo for the prevention of frequent ordinary muscle cramps, hydroquinine hydrobromide produced a mean reduction in muscle cramp frequency of 16.1 cramps during the medication period, corresponding to a 58% decrease relative to baseline [1]. In contrast, the placebo group showed no significant reduction. This effect partially persisted through the wash-out period with a residual 33% reduction (8.9 cramps) [1]. The difference between active drug and placebo was highly significant (Wilcoxon test, p = 0.004) [1].
| Evidence Dimension | Reduction in muscle cramp frequency |
|---|---|
| Target Compound Data | Mean reduction of 16.1 cramps (58% decrease from baseline) |
| Comparator Or Baseline | Placebo: no significant reduction |
| Quantified Difference | 58% reduction vs placebo; Wilcoxon test p = 0.004 |
| Conditions | Randomized, double-blind, placebo-controlled study; 300 mg/day oral hydroquinine hydrobromide; 2-week medication period; healthy adult volunteers (n=19 completers, 6 men, 14 women aged 38-78) experiencing ≥3 muscle cramps per week |
Why This Matters
This placebo-controlled efficacy data establishes a quantitative benchmark for hydroquinine hydrobromide's therapeutic activity in muscle cramp indications, providing procurement justification for neuromuscular research applications.
- [1] Jansen PHP, Veenhuizen KCW, Wesseling AI, de Boo T, Verbeek ALM. Efficacy of hydroquinine in preventing frequent ordinary muscle cramp. J Neurol Sci. 1994;122(2):157-161. doi:10.1016/0022-510X(94)90293-3. View Source
